molecular formula C11H17N3O B13346741 ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B13346741
M. Wt: 207.27 g/mol
InChI Key: WXJMPYPTOANARD-GZMMTYOYSA-N
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Description

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a synthetic organic compound that features a tetrahydrofuran ring substituted with a cyclopropyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.

    Cyclopropyl Substitution: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

[(2R,3S)-2-(1-cyclopropylpyrazol-4-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C11H17N3O/c12-5-8-3-4-15-11(8)9-6-13-14(7-9)10-1-2-10/h6-8,10-11H,1-5,12H2/t8-,11+/m0/s1

InChI Key

WXJMPYPTOANARD-GZMMTYOYSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CN(N=C2)C3CC3

Canonical SMILES

C1CC1N2C=C(C=N2)C3C(CCO3)CN

Origin of Product

United States

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